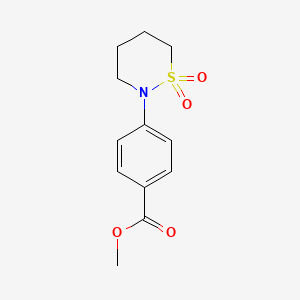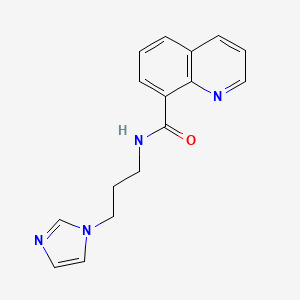
N-(3-imidazol-1-ylpropyl)quinoline-8-carboxamide
Overview
Description
N-(3-imidazol-1-ylpropyl)quinoline-8-carboxamide is a compound that combines the structural features of imidazole and quinoline moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinoline ring is a fused ring system consisting of a benzene ring and a pyridine ring.
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-imidazol-1-yl)propyl]-8-quinolinecarboxamide is the C522 residue of p97 . This protein, also known as valosin-containing protein (VCP), is a type II member of the AAA ATPase family and is involved in numerous cellular activities, including protein degradation, cell cycle regulation, and DNA damage repair .
Mode of Action
N-[3-(1H-imidazol-1-yl)propyl]-8-quinolinecarboxamide interacts with its target by forming a covalent bond with the C522 residue of p97 . This interaction inhibits the function of p97, leading to changes in the cellular activities that this protein regulates .
Biochemical Pathways
For instance, by inhibiting p97, it could disrupt protein degradation, cell cycle progression, and DNA damage repair .
Pharmacokinetics
The compound’s predicted boiling point is401.1±28.0 °C , and its predicted density is 1.08±0.1 g/cm3 . Its pKa, a measure of acid dissociation and an important parameter in ADME, is predicted to be 12.48±0.46 , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of N-[3-(1H-imidazol-1-yl)propyl]-8-quinolinecarboxamide’s action are likely to be diverse, given the wide range of cellular activities regulated by p97. For instance, by inhibiting p97, this compound could potentially disrupt protein homeostasis, alter cell cycle progression, and affect the cellular response to DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)quinoline-8-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline, glycerol, and an oxidizing agent such as nitrobenzene.
Coupling of the Imidazole and Quinoline Moieties: The final step involves coupling the imidazole and quinoline moieties through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield reduced quinoline derivatives.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)quinoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
N-(3-imidazol-1-ylpropyl)quinoline-8-carboxamide can be compared with other similar compounds, such as:
Quinoline-3-carboxamides: These compounds share the quinoline moiety and have similar biological activities, such as anti-inflammatory and anticancer properties.
Imidazole Derivatives: Compounds containing the imidazole ring are known for their antimicrobial and antifungal activities.
Paquinimod: A quinoline-3-carboxamide with immunomodulatory properties used in the treatment of autoimmune diseases.
The uniqueness of this compound lies in its combined structural features of imidazole and quinoline, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(19-8-3-10-20-11-9-17-12-20)14-6-1-4-13-5-2-7-18-15(13)14/h1-2,4-7,9,11-12H,3,8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIVSOGDBJZNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NCCCN3C=CN=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-ethyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4492067.png)
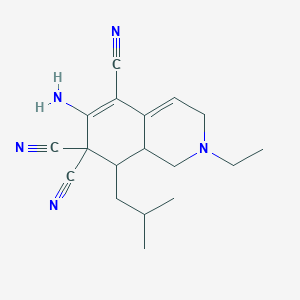
![4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-fluorophenyl)piperazine-1-carboxamide](/img/structure/B4492096.png)
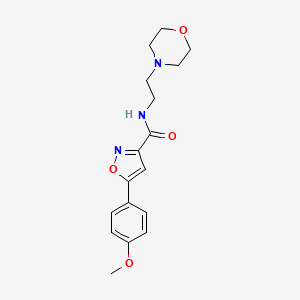
![3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B4492117.png)
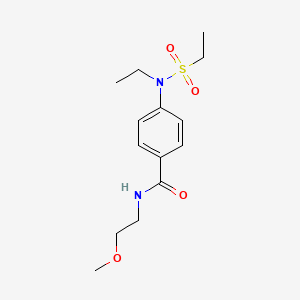
![6-(2-Bromophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4492130.png)
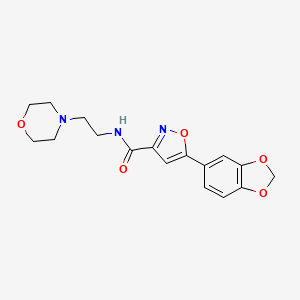
![2-bicyclo[2.2.1]hept-2-yl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4492141.png)
![6-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-methyl-4-pyrimidinamine](/img/structure/B4492149.png)
![4-methyl-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4492152.png)
![6-[4-(propylsulfonyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4492157.png)
![(5-Chloro(2-pyridyl))[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B4492165.png)
